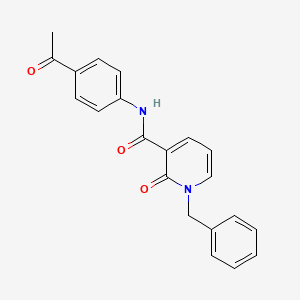

N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-benzyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-15(24)17-9-11-18(12-10-17)22-20(25)19-8-5-13-23(21(19)26)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICWKRQYGZAQRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:

-

Hantzsch Reaction

Reactants: Aldehyde, β-keto ester, ammonia or primary amine.

Conditions: Typically carried out in ethanol under reflux conditions.

Product: Dihydropyridine derivative.

-

Acylation

Reactants: Dihydropyridine derivative, acyl chloride (e.g., 4-acetylbenzoyl chloride).

Conditions: Presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidized derivatives, potentially including carboxylic acids or ketones.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Products: Reduced forms, such as alcohols or amines.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Products: Substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds can exhibit significant antimicrobial properties. For instance, modifications in the structure can enhance their efficacy against bacterial strains, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Some studies have shown that N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives can inhibit cancer cell proliferation. For example, Mannich bases derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Analgesic Effects : The analgesic potential of related compounds has been explored through various models. Some derivatives have shown superior analgesic effects compared to standard drugs like diclofenac, indicating their potential use in pain management .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Dihydropyridine Core : The initial step often includes the condensation of appropriate aldehydes with β-keto esters or similar substrates.

- Acetylation : The introduction of the acetyl group at the para position on the phenyl ring is crucial for enhancing biological activity.

- Benzyl Substitution : The benzyl group is introduced to improve lipophilicity and potentially enhance biological interactions.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In the context of calcium channel blockers, the dihydropyridine core interacts with L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analog, N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 946355-57-3), differs in the substitution pattern of the benzyl group. Key distinctions include:

Substituent Modifications

- Main Compound : Features an unsubstituted benzyl group (C₆H₅CH₂) at the 1-position of the pyridine ring.

- Analog : Contains a 2-chloro-6-fluorobenzyl group, introducing halogens at the 2- and 6-positions of the benzyl aromatic ring .

Molecular Properties

- Molecular Weight : The analog has a higher average mass (398.818 g/mol vs. ~352.38 g/mol for the main compound) due to the addition of chlorine (35.45 g/mol) and fluorine (18.99 g/mol) atoms .

Hypothetical Pharmacokinetic Implications

- Lipophilicity : The halogenated analog likely exhibits higher logP (lipophilicity) due to halogen atoms, which could improve membrane permeability but reduce aqueous solubility.

- Metabolic Stability: Chlorine and fluorine substituents may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to the non-halogenated parent compound.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Target Affinity : Halogenated benzyl groups are common in kinase inhibitors (e.g., EGFR or VEGFR inhibitors), where halogens enhance binding via hydrophobic interactions or halogen bonding .

- Synthetic Accessibility : The unsubstituted benzyl group in the main compound may simplify synthesis compared to halogenated analogs, which require additional steps for halogen introduction and purification.

- Toxicity Considerations: Halogenated derivatives often carry higher risks of off-target effects or bioaccumulation, whereas the non-halogenated compound might offer a safer profile pending further studies.

Biological Activity

N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

- IUPAC Name: this compound

- Molecular Formula: C21H18N2O3

- Molecular Weight: 346.386 g/mol

- CAS Number: 7422689

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showcasing promising cytotoxic effects.

Table 1: Cytotoxicity of this compound

In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. It was evaluated for its activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound exhibited moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida species, indicating its potential as a therapeutic agent in treating infections.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Research suggests that it may inhibit key enzymes involved in cancer cell metabolism and proliferation pathways. Furthermore, its structural features allow for effective binding to DNA or RNA, disrupting essential cellular processes.

Case Studies

-

Study on Anticancer Efficacy:

A study conducted on the MCF-7 cell line revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could be further developed as a chemotherapeutic agent for breast cancer treatment. -

Antimicrobial Evaluation:

Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings indicated that the compound's efficacy was comparable to standard antibiotics, suggesting its potential utility in combating resistant strains.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : Begin with a pyridone core structure and introduce substituents via sequential coupling reactions. For example, the benzyl group can be incorporated through alkylation, while the 4-acetylphenyl moiety is added via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Q. Which in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound?

- Methodological Answer : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC values against target kinases like MET. Include positive controls (e.g., BMS-777607, a structurally related MET inhibitor) and validate results with Western blotting for downstream phosphorylation targets (e.g., ERK, AKT) in cell lines .

Q. How can the compound’s solubility and stability be optimized for biological testing?

- Methodological Answer : Assess solubility in DMSO and aqueous buffers (e.g., PBS) using nephelometry. For stability, perform HPLC analysis under physiological conditions (pH 7.4, 37°C) over 24–72 hours. If instability is observed, consider prodrug strategies or formulation with cyclodextrins .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data?

- Methodological Answer : Conduct pharmacokinetic (PK) studies to evaluate bioavailability, plasma half-life, and tissue distribution. Use orthotopic or patient-derived xenograft (PDX) models to better replicate human tumor microenvironments. For example, BMS-777607 showed complete tumor stasis in a MET-dependent GTL-16 gastric carcinoma model despite moderate in vitro IC, highlighting the importance of PK/PD modeling .

Q. What strategies improve kinase selectivity to minimize off-target effects?

- Methodological Answer : Perform broad kinase profiling (e.g., using KinomeScan) to identify off-target interactions. Structure-activity relationship (SAR) studies can guide modifications:

- Example : Substitution at the pyridone 4-position in BMS-777607 improved selectivity by reducing affinity for non-MET kinases .

- Use computational docking to predict binding modes and prioritize analogs with steric or electronic differences in critical kinase domains.

Q. How should researchers design experiments to validate the compound’s mechanism of action in MET-exon 14 skipping cancers?

- Methodological Answer :

- Step 1 : Use CRISPR-engineered isogenic cell lines with/without MET-exon 14 skipping mutations.

- Step 2 : Measure compound-induced apoptosis (via Annexin V/PI staining) and compare to MET wild-type cells.

- Step 3 : Validate in vivo using transgenic mouse models of MET-driven cancers (e.g., lung adenocarcinoma) .

Data Analysis and Translational Challenges

Q. How can contradictory data from cell-based vs. enzymatic assays be addressed?

- Methodological Answer :

- Potential Cause : Differences in ATP concentrations (enzymatic assays use fixed ATP; cellular assays reflect physiological ATP levels).

- Solution : Perform ATP-competitive assays at varying ATP levels to mimic cellular conditions. Use cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What preclinical models are most predictive of clinical success for MET-targeted compounds?

- Methodological Answer : Prioritize models with MET amplification or exon 14 skipping, such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.